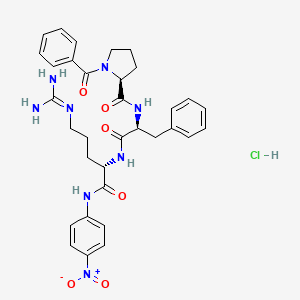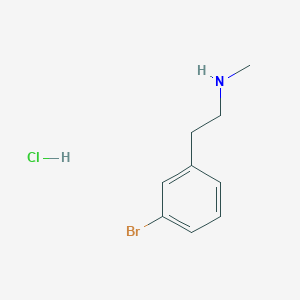![molecular formula C14H17BrN2O B1375696 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide CAS No. 1052148-20-5](/img/structure/B1375696.png)
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Descripción general
Descripción
“6-bromo-N-[(4-cyanophenyl)methyl]hexanamide” is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.2 .
Molecular Structure Analysis
The molecular structure of “6-bromo-N-[(4-cyanophenyl)methyl]hexanamide” consists of 14 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-bromo-N-[(4-cyanophenyl)methyl]hexanamide” are not fully known. The molecular weight is 309.2 .Aplicaciones Científicas De Investigación
Intermediate in Synthesis : 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide and similar compounds are often used as intermediates in the synthesis of various chemical compounds. For instance, Xu and He (2010) describe the synthesis of 2-Bromo-6-methoxynaphthalene, a crucial intermediate in preparing non-steroidal anti-inflammatory agents (Xu & He, 2010).
Polymer and Dendrimer Research : Compounds like 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide are used in developing polymers and dendrimers. Percec et al. (1994) discussed the synthesis and characterization of novel dendrimers using similar bromo- and cyanophenyl derivatives (Percec, Chu, & Kawasumi, 1994).
Catalysis and Reaction Mechanisms : Khazaei et al. (2014) used an N-bromo sulfonamide reagent in catalyzing a pseudo five-component condensation reaction, showcasing the role of bromine and cyanophenyl compounds in facilitating chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Medicinal Chemistry : While excluding information related to drug use, dosage, and side effects, it's worth noting that similar bromo- and cyanophenyl compounds have been explored in medicinal chemistry. For instance, Hocková et al. (2003) synthesized pyrimidine derivatives with potential antiretroviral activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Molecular Structure Analysis : Research also focuses on determining the molecular structures of compounds involving bromo- and cyanophenyl groups. For example, Demircioğlu et al. (2019) conducted spectroscopic and X-ray diffraction studies on a compound with a similar structure (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
Antioxidant and Anticancer Activities : The potential of bromophenol derivatives in exhibiting antioxidant and anticancer activities has been explored. Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols to evaluate their biological activities (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).
Electrochemistry and Material Science : In the field of electrochemistry and material science, the synthesis and properties of similar compounds are analyzed for potential applications. For instance, Ryzhkova, Ryzhkov, and Elinson (2020) conducted an electrochemically induced multicomponent transformation of certain bromophenyl compounds (Ryzhkova, Ryzhkov, & Elinson, 2020).
Propiedades
IUPAC Name |
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-9-3-1-2-4-14(18)17-11-13-7-5-12(10-16)6-8-13/h5-8H,1-4,9,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYIDGUCQZAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCCCBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



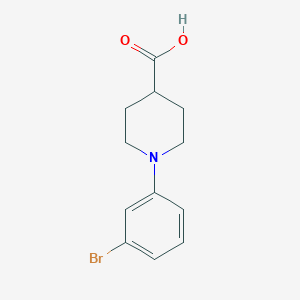
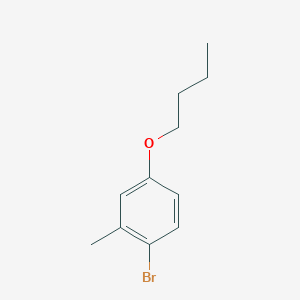
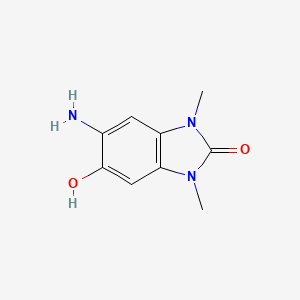
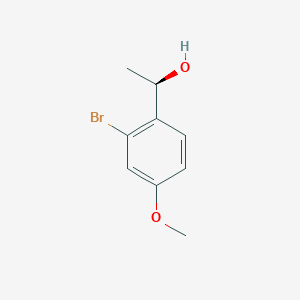
![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)
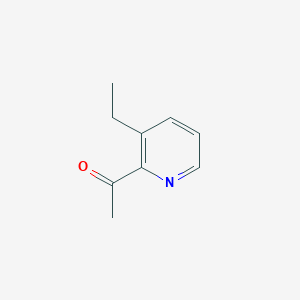
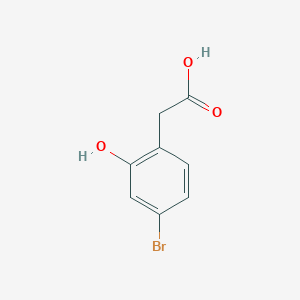
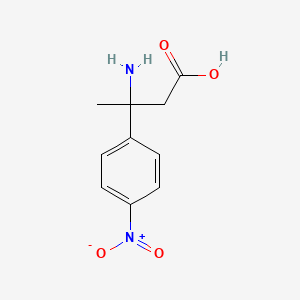
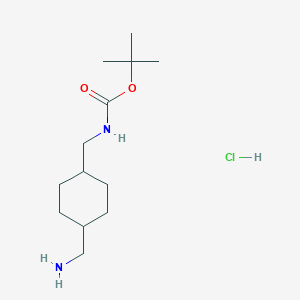
![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)

![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
